molecular formula C20H24Cl2N4 B12456253 [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride

[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride

Cat. No.: B12456253
M. Wt: 391.3 g/mol
InChI Key: VKWQTBHLUZTWQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine typically involves multi-step organic reactions. The process begins with the formation of the naphthalen-2-ylpyrimidin-2-yl intermediate, followed by its coupling with piperidin-4-ylmethanamine. The final product is then converted to its dihydrochloride salt form to enhance its stability and solubility .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Hydroxylated derivatives of the naphthalene ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

Biology: In biological research, the compound’s role as a DKK1 inhibitor makes it valuable for studying the Wnt/β-Catenin signaling pathway, which is crucial in cell development and differentiation .

Medicine: The compound has potential therapeutic applications in enhancing bone formation and treating conditions related to bone density loss, such as osteoporosis .

Industry: In the industrial sector, the compound can be used in the development of pharmaceuticals and as a research tool in drug discovery.

Properties

Molecular Formula

C20H24Cl2N4

Molecular Weight

391.3 g/mol

IUPAC Name

[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride

InChI

InChI=1S/C20H22N4.2ClH/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18;;/h1-7,10,13,15H,8-9,11-12,14,21H2;2*1H

InChI Key

VKWQTBHLUZTWQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3.Cl.Cl

Origin of Product

United States

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